An In-depth Technical Guide to p-Tolyl Isothiocyanate: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to p-Tolyl Isothiocyanate: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Tolyl isothiocyanate, a prominent member of the isothiocyanate family, is a versatile chemical compound with significant applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, structural features, and key experimental protocols. The document further explores its role in modulating critical signaling pathways, offering insights for researchers in drug discovery and development.
Chemical Properties and Structure
p-Tolyl isothiocyanate, also known as 4-methylphenyl isothiocyanate, is an organosulfur compound characterized by the isothiocyanate functional group (-N=C=S) attached to a p-tolyl substituent.[1][2] It is a solid at room temperature and possesses a characteristic pungent odor.[3]
Physicochemical Properties
The key physicochemical properties of p-tolyl isothiocyanate are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇NS | [2] |
| Molecular Weight | 149.21 g/mol | [2] |
| Appearance | White to yellow solid | [3] |
| Melting Point | 25-26 °C | [3] |
| Boiling Point | 237 °C (at 760 mmHg) | [3] |
| Density | 1.144 g/cm³ (estimated) | |
| Refractive Index (n²⁰/D) | 1.6345 | [3] |
| Flash Point | 107 °C (closed cup) | |
| CAS Number | 622-59-3 | [2] |
| EC Number | 210-745-5 | |
| PubChem CID | 12149 | [4] |
Structural Information
The structure of p-tolyl isothiocyanate consists of a benzene (B151609) ring substituted with a methyl group and an isothiocyanate group at the para position. The linear isothiocyanate group (-N=C=S) is the key reactive center of the molecule.
SMILES: Cc1ccc(cc1)N=C=S
InChI: InChI=1S/C8H7NS/c1-7-2-4-8(5-3-7)9-6-10/h2-5H,1H3
Spectroscopic data confirms this structure:
-
¹³C NMR: Spectral data is available in various databases.
-
IR Spectroscopy: The characteristic strong, broad absorption band for the isothiocyanate group appears around 2000-2200 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak is observed at m/z 149.
Experimental Protocols
This section provides detailed methodologies for the synthesis of p-tolyl isothiocyanate and a key reaction demonstrating its utility.
One-Pot Synthesis of p-Tolyl Isothiocyanate from p-Toluidine (B81030)
This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates.[3][5][6][7]
Materials:
-
p-Toluidine
-
Carbon disulfide (CS₂)
-
Triethylamine (B128534) (Et₃N) or another suitable base
-
A desulfurylating agent (e.g., tosyl chloride, cyanuric chloride)
-
Anhydrous solvent (e.g., dichloromethane (B109758), THF)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Dithiocarbamate (B8719985) Salt Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluidine (1 equivalent) in the chosen anhydrous solvent. Cool the solution in an ice bath.
-
Slowly add triethylamine (1.1 equivalents) to the stirred solution.
-
Add carbon disulfide (1.1 equivalents) dropwise to the reaction mixture. Allow the reaction to stir at room temperature for 1-2 hours. The formation of the triethylammonium (B8662869) dithiocarbamate salt may be observed as a precipitate.
-
Desulfurization: Cool the reaction mixture again in an ice bath.
-
Dissolve the chosen desulfurylating agent (e.g., tosyl chloride, 1.1 equivalents) in the anhydrous solvent and add it dropwise to the dithiocarbamate salt suspension.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure p-tolyl isothiocyanate.
Reaction with 6-Hydroxy-2,4,5-triaminopyrimidine (B93921)
p-Tolyl isothiocyanate readily reacts with nucleophiles such as amines. A general procedure for its reaction with a triaminopyrimidine is as follows:[1]
Materials:
-
p-Tolyl isothiocyanate
-
6-Hydroxy-2,4,5-triaminopyrimidine
-
Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
Procedure:
-
In a reaction vessel, dissolve 6-hydroxy-2,4,5-triaminopyrimidine (1 equivalent) in DMF.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Add a solution of p-tolyl isothiocyanate (1 equivalent) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, the product, 2,4-diamino-5-(p-tolylthioureido)aminopyrimidin-6-one, can be isolated by precipitation with a suitable anti-solvent or by standard work-up and purification techniques.
Role in Signaling Pathways
Isothiocyanates, including p-tolyl isothiocyanate, are known to modulate key signaling pathways implicated in cellular stress response and inflammation, making them promising candidates for drug development, particularly in cancer chemoprevention.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and detoxification genes.[2][8]
Caption: Modulation of the Keap1-Nrf2 pathway by p-tolyl isothiocyanate.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central mediator of inflammation. Isothiocyanates have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects. They can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes.[1][9][10][11][12]
Caption: Inhibition of the NF-κB signaling pathway by p-tolyl isothiocyanate.
Applications in Drug Development and Research
The unique reactivity of the isothiocyanate group makes p-tolyl isothiocyanate a valuable tool in several research and development areas.
-
Peptide and Protein Chemistry: It is used as a capping agent for the N-terminal ends of polypeptides. This modification can be useful for studying protein structure and function, as well as for improving the stability of peptide-based drugs.[4][13][14][15]
-
Synthesis of Heterocyclic Compounds: p-Tolyl isothiocyanate serves as a precursor for the synthesis of a wide range of nitrogen and sulfur-containing heterocyclic compounds, many of which exhibit biological activity.
-
Cancer Chemoprevention Research: As a modulator of the Keap1-Nrf2 and NF-κB pathways, p-tolyl isothiocyanate and related compounds are actively investigated for their potential to prevent or treat cancer.
-
Development of Anion Sensors: The thiourea (B124793) moiety, readily formed from the reaction of isothiocyanates, can act as a hydrogen bond donor, enabling its use in the design of colorimetric sensors for anions.
Safety and Handling
p-Tolyl isothiocyanate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is irritating to the eyes, respiratory system, and skin. Wear suitable protective clothing, gloves, and eye/face protection. In case of contact, rinse immediately with plenty of water and seek medical advice. Store in a cool, dry, and well-ventilated area away from incompatible materials.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.
References
- 1. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. One-Pot Synthesis of Isothiocyanates [yyhx.ciac.jl.cn]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 9. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 11. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. An Elegant Method of One‐Pot Ligation‐Desulfurization for High‐Yielding Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
